molecular formula C7H10ClNO B1345838 3-(Chloromethyl)-5-isopropylisoxazole CAS No. 1018128-18-1

3-(Chloromethyl)-5-isopropylisoxazole

Cat. No.: B1345838
CAS No.: 1018128-18-1
M. Wt: 159.61 g/mol
InChI Key: UGAJDIZLJMKLBN-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-isopropylisoxazole is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of a chloromethyl group at the third position and an isopropyl group at the fifth position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5-isopropylisoxazole can be achieved through several methods. One common approach involves the chloromethylation of 5-isopropylisoxazole. This reaction typically employs chloromethylating agents such as chloromethyl methyl ether or chloromethyl chlorosulfate in the presence of a Lewis acid catalyst like zinc iodide or aluminum chloride . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the yield and purity of the final product. Additionally, the implementation of environmentally friendly catalysts and solvents is a growing trend in industrial synthesis to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-isopropylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include isoxazole oxides and other oxygenated derivatives.

    Reduction: Products include methyl-substituted isoxazoles and other reduced forms.

Scientific Research Applications

3-(Chloromethyl)-5-isopropylisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-isopropylisoxazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in the study of enzyme kinetics and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1,2,4-triazole
  • 3-(Chloromethyl)-5-methylisoxazole
  • 3-(Chloromethyl)-5-phenylisoxazole

Uniqueness

Compared to similar compounds, 3-(Chloromethyl)-5-isopropylisoxazole is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. The isopropyl group provides steric hindrance and hydrophobic interactions that can enhance the compound’s selectivity and potency in various applications.

Properties

IUPAC Name

3-(chloromethyl)-5-propan-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAJDIZLJMKLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649342
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018128-18-1
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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